![molecular formula C19H17FN2O3S2 B6543051 2-[4-(4-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1060260-60-7](/img/structure/B6543051.png)
2-[4-(4-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide is a novel synthetic compound with potential applications in scientific research. It is a highly reactive, water-soluble compound with a molecular weight of 462.45 g/mol and a boiling point of 444°C. The compound has been studied for its ability to serve as a building block for the synthesis of other compounds and for its potential use in therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide has several potential applications in scientific research. It has been studied as a building block for the synthesis of other compounds, and has potential applications in drug discovery and development. The compound has also been studied for its potential use in the treatment of cancer, inflammation, and other diseases. Additionally, the compound has been studied for its ability to act as a catalyst in organic reactions.
Wirkmechanismus
The exact mechanism of action of 2-[4-(4-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide is not yet fully understood. However, it is believed to interact with certain proteins and enzymes in the body, which can lead to changes in biochemical and physiological processes. Additionally, the compound has been shown to interact with certain receptors in the body, which can lead to changes in the expression of certain genes.
Biochemical and Physiological Effects
This compound has been studied for its potential to cause changes in biochemical and physiological processes. It has been shown to interact with certain proteins and enzymes in the body, which can lead to changes in the expression of certain genes. Additionally, the compound has been studied for its potential to modulate certain pathways in the body, which can lead to changes in the expression of certain proteins.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(4-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide has several advantages for use in laboratory experiments. It is a highly reactive, water-soluble compound that can be easily synthesized in a three-step process. Additionally, the compound has been studied for its potential to cause changes in biochemical and physiological processes. However, the compound also has some limitations. It is a highly reactive compound, which can make it difficult to handle and store. Additionally, the exact mechanism of action of the compound is not yet fully understood, which can make it difficult to predict the effects of the compound on biochemical and physiological processes.
Zukünftige Richtungen
The potential applications of 2-[4-(4-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide are still being explored. Future research could focus on the development of more efficient synthesis methods, as well as the development of more efficient methods for handling and storing the compound. Additionally, future research could focus on the further elucidation of the compound’s mechanism of action, as well as its ability to modulate certain pathways in the body. Furthermore, future research could focus on the potential therapeutic applications of the compound, such as its potential use in the treatment of cancer, inflammation, and other diseases. Finally, future research could focus on the potential applications of the compound in drug discovery and development.
Synthesemethoden
2-[4-(4-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide can be synthesized in a three-step process. The first step involves the reaction of 4-fluorobenzenesulfonyl chloride with p-toluenesulfonamide to form 4-fluorobenzenesulfonamide. The second step involves the reaction of 4-fluorobenzenesulfonamide with thiophen-2-ylmethyl chloride to form this compound. The third step involves the reaction of the compound with an acid to form the desired product.
Eigenschaften
IUPAC Name |
2-[4-[(4-fluorophenyl)sulfonylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S2/c20-15-5-9-18(10-6-15)27(24,25)22-16-7-3-14(4-8-16)12-19(23)21-13-17-2-1-11-26-17/h1-11,22H,12-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXOLDLXCKMJSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.